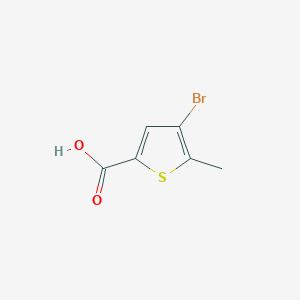

4-Bromo-5-methylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPQMRVILHTCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356001 | |

| Record name | 4-bromo-5-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29421-99-6 | |

| Record name | 4-bromo-5-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 4-Bromo-5-methylthiophene-2-carboxylic acid

Topic: this compound CAS Number: 29421-99-6 Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 29421-99-6), a key heterocyclic building block in synthetic chemistry. The document details the compound's physicochemical properties, spectroscopic data, a representative synthetic pathway with mechanistic considerations, and its significant applications as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Emphasis is placed on the strategic utility of its functional groups—the carboxylic acid and the bromo-substituent—which allow for diverse chemical modifications. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This guide is intended to serve as a critical resource for researchers leveraging this versatile thiophene derivative in their discovery and development pipelines.

This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are prominent scaffolds in medicinal chemistry.[2] Its unique arrangement of a carboxylic acid, a bromine atom, and a methyl group on the thiophene ring makes it a valuable and versatile synthetic intermediate.

1.1. Core Identifiers

The fundamental identifiers for this compound are crucial for accurate sourcing, cataloging, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 29421-99-6 | [3] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₆H₅BrO₂S | [3] |

| Molecular Weight | 221.07 g/mol | [3] |

| SMILES | CC1=C(C=C(S1)C(=O)O)Br | [3] |

| InChIKey | JUPQMRVILHTCOF-UHFFFAOYSA-N | [3] |

1.2. Physicochemical Data

The physical properties of the compound dictate its handling, solvent selection, and reaction conditions. The data presented below are computed properties from authoritative databases. Experimental values should be confirmed via a Certificate of Analysis from the supplier.

| Property | Value | Source |

| Molecular Weight | 221.07 g/mol | [3] |

| Exact Mass | 219.91936 Da | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 65.5 Ų | [3] |

1.3. Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation and purity assessment.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the single thiophene proton, a singlet for the methyl (CH₃) protons, and a broad singlet for the carboxylic acid (COOH) proton.[3]

-

Infrared (IR) Spectroscopy: Key characteristic absorptions would include a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹) and a sharp C=O stretch (around 1760-1690 cm⁻¹).[4]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (e.g., [M-H]⁻ at 220 and 222), confirming the presence of a single bromine atom.[5]

Synthesis and Purification Workflow

The synthesis of substituted thiophene carboxylic acids often involves regioselective lithiation followed by carboxylation. This approach provides excellent control over the position of the introduced carboxylic acid group. While a specific protocol for the 4-bromo isomer is not detailed in the provided literature, a robust and analogous procedure for a similar isomer, 3-Bromo-5-methylthiophene-2-carboxylic acid, offers a validated synthetic template.[5]

Causality in Experimental Design: The choice of n-butyllithium (n-BuLi) is critical; it is a strong base capable of deprotonating the thiophene ring. The reaction is conducted at extremely low temperatures (-70 °C) to prevent side reactions and ensure kinetic control of the lithiation, leading to high regioselectivity. The subsequent introduction of gaseous carbon dioxide serves as the electrophile to form the carboxylate salt, which is then protonated during acidic workup.

Caption: A representative workflow for the synthesis of bromomethylthiophene carboxylic acids.

2.1. Representative Experimental Protocol

This protocol is adapted from the synthesis of a structural isomer and serves as an illustrative procedure.[5]

-

Reaction Setup: In an oven-dried, three-neck flask under an inert argon atmosphere, dissolve the starting material (e.g., 2-bromo-5-methylthiophene) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -70 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi, typically 1.6 M in hexanes) dropwise while maintaining the internal temperature below -65 °C. Stir the resulting mixture at -70 °C for 2 hours.

-

Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the reaction mixture for 1 hour. Continue the CO₂ addition as the mixture is allowed to slowly warm to room temperature.

-

Workup: Once at room temperature, acidify the reaction mixture to a pH of 2 by adding 1 N hydrochloric acid.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Applications

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. This dual functionality allows for sequential and selective modifications, making it an ideal scaffold for building molecular complexity.

Caption: Key reactive sites and associated synthetic transformations.

3.1. Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into other functional groups, most commonly amides and esters. These reactions are fundamental in drug development for modulating properties like solubility, cell permeability, and target binding. For instance, esterification with various alcohols is a common first step in creating libraries of potential drug candidates.[6]

3.2. Reactions at the Bromine Atom

The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature for generating molecular diversity.

-

Suzuki Cross-Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the thiophene ring with various aryl or heteroaryl boronic acids. This method is widely used to synthesize complex bioactive molecules with potential spasmolytic or antibacterial activities.[2][6]

-

Other Coupling Reactions: The C-Br bond can also participate in other important transformations such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

4.1. GHS Hazard Classification

| Hazard Code | Description | Class | Source |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | [3][7] |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [3][7] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [3][7] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [3][7] |

4.2. Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry and materials science. Its well-defined structure and the distinct reactivity of its functional groups provide a reliable and versatile platform for the synthesis of novel and complex molecules. Understanding its properties, synthetic pathways, and safety requirements, as detailed in this guide, enables researchers to effectively and safely incorporate this powerful building block into their research and development programs.

References

-

PubChem. This compound | C6H5BrO2S | CID 818889. [Link]

-

PubChem. Methyl 5-bromo-4-methylthiophene-2-carboxylate | C7H7BrO2S | CID 2795489. [Link]

-

Oakwood Chemical. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

MySkinRecipes. 5-Bromo-4-methylthiophene-2-carboxylic acid. [Link]

-

National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

-

National Institutes of Health. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. [Link]

-

ResearchGate. (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]

Sources

- 1. 5-Bromo-4-methylthiophene-2-carboxylic acid [myskinrecipes.com]

- 2. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-methylthiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-5-methylthiophene-2-carboxylic acid (CAS No: 29421-99-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, detailed experimental protocols for property determination, and an expert perspective on the practical application of this knowledge. The guide emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure scientific integrity.

Introduction

This compound is a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. Its molecular architecture, featuring a carboxylic acid group, a bromine atom, and a methyl group on the thiophene ring, provides multiple points for chemical modification, making it a versatile building block for the synthesis of complex organic molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide serves as a central repository for this critical information.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties.

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 29421-99-6[1] |

| Molecular Formula | C₆H₅BrO₂S[1] |

| SMILES | CC1=C(C=C(S1)C(=O)O)Br[1] |

| InChIKey | JUPQMRVILHTCOF-UHFFFAOYSA-N[1] |

Core Physical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for process development and formulation. The following table summarizes the known physical properties of this compound.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 221.07 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 198.5-199.5 °C | [2] |

| Boiling Point (Predicted) | 324.3 ± 42.0 °C | [2] |

| Density (Predicted) | 1.784 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.70 ± 0.10 | [2] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

Experimental Protocols for Physical Property Determination

This section provides detailed, step-by-step methodologies for the experimental determination of key physical properties. The rationale behind each step is explained to provide a deeper understanding of the process.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat distribution.[3]

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample to a height of 1-2 mm.[4]

-

Drop the capillary tube, sealed end down, through a long glass tube onto a hard surface to tightly pack the sample.[5]

-

-

Measurement using a Mel-Temp Apparatus:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is known (around 199°C), heat the block rapidly to about 180°C.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.

-

Record the temperature at which the first droplet of liquid is observed (T₁).[5]

-

Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T₂).[5]

-

The melting point is reported as the range T₁ - T₂.

-

-

Trustworthiness and Causality: A slow heating rate near the melting point is crucial for an accurate measurement, as it ensures that the temperature of the sample and the thermometer are in equilibrium. A rapid heating rate will result in a measured melting point that is higher than the true value. Using a fresh sample for each determination is essential as some compounds may decompose or undergo a change in crystal structure upon melting and re-solidifying.[5]

Solubility Determination

Solubility data is vital for selecting appropriate solvents for reactions, purification, and formulation. A qualitative assessment can be followed by a more rigorous quantitative determination.

Qualitative Solubility Protocol:

This protocol classifies the compound's solubility in various solvents, providing insights into its polarity and functional groups.

-

Procedure:

-

In a small test tube, add approximately 25 mg of this compound.

-

Add 0.75 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) in portions, shaking vigorously after each addition.[6]

-

Observe if the solid dissolves completely.

-

-

Interpretation:

-

Insoluble in water, soluble in 5% NaOH and 5% NaHCO₃: This is characteristic of a strong organic acid, such as a carboxylic acid.[7] The acidic proton reacts with the base to form a water-soluble salt.

-

Solubility in organic solvents: The solubility in solvents like ethanol, acetone, or ethyl acetate will depend on the overall polarity of the molecule. Given the presence of the polar carboxylic acid group and the relatively nonpolar thiophene ring, it is expected to have moderate solubility in polar organic solvents.

-

Quantitative Solubility Determination (Equilibrium Method):

This method determines the saturation concentration of the compound in a specific solvent at a given temperature.

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.[8]

-

Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25°C).

-

-

Equilibration:

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with constant agitation.[8] This ensures that the concentration of the dissolved solid is at its maximum.

-

-

Sample Separation and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[8]

-

-

Quantification:

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration.[8]

-

-

Causality: The key to this method is achieving a true equilibrium state. The filtration step is critical to prevent undissolved solid particles from artificially inflating the measured concentration.

pKa Determination by Potentiometric Titration

The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter for understanding the ionization state of the molecule at different pH values, which influences its solubility, bioavailability, and reactivity.

Detailed Protocol:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Prepare a solution of this compound of a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[9] A co-solvent may alter the pKa, so this should be noted.

-

Prepare a standardized solution of a strong base, typically 0.1 M NaOH.

-

-

Titration:

-

Place a known volume of the acidic solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the NaOH solution in small, precise increments, recording the pH after each addition.[9]

-

Continue the titration until the pH has passed the equivalence point and stabilized in the basic region.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.[9] This corresponds to the midpoint of the buffer region on the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence point (the peak of the derivative curve).

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While specific spectra for this compound are available from commercial suppliers, this section outlines the expected spectral features based on its structure.[10]

Table 3: Expected Spectroscopic Features

| Spectroscopy | Expected Features |

| ¹H NMR | - A singlet for the methyl protons (CH₃).- A singlet for the thiophene ring proton.- A broad singlet for the carboxylic acid proton (COOH), typically downfield. |

| ¹³C NMR | - A signal for the methyl carbon.- Four distinct signals for the thiophene ring carbons.- A signal for the carboxylic acid carbonyl carbon, typically in the 160-180 ppm range.[11] |

| FTIR | - A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹).- C-H and C-S stretching and bending vibrations characteristic of the thiophene ring. |

| Mass Spec. | - A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

A generalized protocol for acquiring NMR spectra involves dissolving 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, protected from light.[2]

-

Conclusion

This technical guide has synthesized the available physical property data for this compound and provided detailed, field-proven protocols for their experimental determination. By understanding and applying these methodologies, researchers and drug development professionals can ensure the quality and consistency of their work, leading to more reliable and reproducible scientific outcomes. The emphasis on the causality behind experimental procedures is intended to empower the user to not just follow steps, but to understand the principles of accurate physical property measurement.

References

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

[13] PubChem. (n.d.). This compound. Retrieved from [Link]

[4] El-Ashry, E. S. H., & El-Sayed, R. (2021). Experiment (1) determination of melting points. Retrieved from [Link]

[14] ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

[15] BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

[9] Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

[5] LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

[3] University of Malta. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

[1] PubChem. (n.d.). This compound. Retrieved from [Link]

[6] University of Missouri-St. Louis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

[16] National Center for Biotechnology Information. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

[7] Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

[17] ChemUniverse. (n.d.). Order : this compound. Retrieved from [Link]

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

Chemical Education Xchange. (n.d.). Organic Acid Solubility: Step 1 of 3. Retrieved from [Link]

[18] Studocu. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

[19] PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

[20] Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

[21] ACG Publications. (n.d.). Organic Communicaitons-SI. Retrieved from [Link]

[22] PubChem. (n.d.). 2-Bromo-5-methylthiophene-3-carboxylic acid. Retrieved from [Link]

[23] IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

[11] Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

[24] PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. Retrieved from [Link]

[25] Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

[26] Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. This compound | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. 4-BROMO-5-METHYL-2-THIOPHENECARBOXYLIC ACID(29421-99-6) 1H NMR spectrum [chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. byjus.com [byjus.com]

- 16. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemuniverse.com [chemuniverse.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 21. acgpubs.org [acgpubs.org]

- 22. 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S | CID 11117589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. iosrjournals.org [iosrjournals.org]

- 24. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. farmaciajournal.com [farmaciajournal.com]

- 26. organicchemistrydata.org [organicchemistrydata.org]

4-Bromo-5-methylthiophene-2-carboxylic acid molecular weight

An In-depth Technical Guide to 4-Bromo-5-methylthiophene-2-carboxylic acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the heterocyclic building block, this compound. We will delve into its fundamental properties, logical synthetic pathways, and its strategic importance as a scaffold in modern medicinal chemistry.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted thiophene derivative. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a well-established "privileged scaffold" in drug discovery. The specific substitution pattern of this molecule—a carboxylic acid at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position—offers multiple, orthogonal reactive sites for chemical elaboration. This makes it a highly valuable starting material for building molecular complexity and exploring structure-activity relationships (SAR).

The precise molecular weight and other key identifiers are fundamental for experimental work, including reaction stoichiometry calculations, analytical characterization, and registration in chemical databases.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 221.07 g/mol | [1][2] |

| Exact Mass | 219.91936 Da | [1] |

| Molecular Formula | C₆H₅BrO₂S | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 29421-99-6 | [1] |

| Common Synonyms | 4-bromo-5-methyl-2-thiophenecarboxylic acid | [1] |

| Canonical SMILES | CC1=C(C=C(S1)C(=O)O)Br | [1] |

| InChIKey | JUPQMRVILHTCOF-UHFFFAOYSA-N |[1] |

Strategic Synthesis and Mechanistic Considerations

The synthesis of polysubstituted thiophenes requires careful regiochemical control. A logical and field-proven approach for synthesizing the target molecule involves a directed ortho-metalation (DoM) strategy followed by carboxylation. This methodology leverages the directing ability of a pre-existing group to selectively deprotonate an adjacent position, which can then be trapped with an electrophile.

A plausible synthetic route starts from 2-bromo-5-methylthiophene. The bromine atom at the 2-position can direct lithiation to the adjacent 3-position. However, to achieve the desired 4-bromo isomer, a more robust strategy would involve bromination of a suitable precursor like 5-methylthiophene-2-carboxylic acid.

Proposed Experimental Protocol: Synthesis via Regioselective Bromination

This protocol outlines a common and effective method for the regioselective bromination of an activated thiophene ring.

-

Starting Material: 5-Methylthiophene-2-carboxylic acid.

-

Reaction Setup: Charge a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with 5-methylthiophene-2-carboxylic acid (1.0 eq) and a suitable solvent such as chloroform or acetic acid.

-

Cooling: Cool the stirred mixture to 0-5 °C using an ice bath. This is critical to control the exothermicity of the bromination reaction and minimize the formation of poly-brominated byproducts.

-

Bromine Addition: Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the cooled mixture over 10-20 minutes. The bromine is the electrophile that will attack the electron-rich thiophene ring. The carboxylic acid group is a deactivating group, which directs electrophilic substitution primarily to the 4-position.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product, this compound.

Workflow Visualization

The following diagram illustrates the logical flow of the proposed synthesis.

Caption: Synthetic workflow for this compound.

Structural Elucidation and Analytical Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show a singlet for the lone aromatic proton on the thiophene ring. Additionally, a singlet corresponding to the three protons of the methyl group (CH₃) and a broad singlet for the carboxylic acid proton (-COOH) would be observed. The chemical shifts will be influenced by the surrounding substituents.

-

¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule (four in the ring, one methyl, and one carboxyl).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom. For this molecule, peaks around m/z 220 and 222 (for the [M-H]⁻ ion in negative mode) would be expected.[3]

-

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, notably a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1680-1710 cm⁻¹).

Applications in Research and Drug Development

Thiophene-based carboxylic acids are cornerstone building blocks for the synthesis of novel therapeutics. The subject molecule, this compound, offers three key points for diversification:

-

The Carboxylic Acid: This group can be readily converted into amides, esters, or other functional groups, allowing for the exploration of interactions with biological targets.[4]

-

The Bromine Atom: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[4][5] This enables the efficient installation of various aryl, heteroaryl, or alkyl groups at the 4-position, rapidly building a library of analogues for SAR studies.

-

The Methyl Group: While less reactive, the methyl group provides a steric and electronic contribution that can be crucial for optimizing a compound's binding affinity and metabolic stability.

Derivatives of similar bromothiophene carboxylic acids have been investigated for a range of biological activities, including antibacterial and spasmolytic effects, highlighting the therapeutic potential of this chemical class.[4][5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6][7]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]

-

Georganics. (n.d.). 5-Bromo-2-thiophenecarboxylic acid. Retrieved from [Link]

Sources

- 1. This compound | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S | CID 11117589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

4-Bromo-5-methylthiophene-2-carboxylic acid IUPAC name

An In-depth Technical Guide to 4-Bromo-5-methylthiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in contemporary drug discovery and materials science. Thiophene-based scaffolds are considered "privileged pharmacophores" in medicinal chemistry, and this particular derivative offers three distinct points for chemical modification: the carboxylic acid, the bromine atom, and the C3-position of the thiophene ring.[1][2] This document details the compound's physicochemical properties, provides validated synthetic and derivatization protocols, discusses its reactivity, and outlines standard characterization techniques. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their application of this versatile molecule.

Compound Identification and Properties

This compound is a substituted thiophene derivative with the molecular formula C₆H₅BrO₂S.[3] Its structure is foundational to its utility, presenting a carboxylic acid at the C2 position, a bromine atom at C4, and a methyl group at C5. These features create a unique electronic and steric environment that is leveraged in targeted synthesis.

Physicochemical and Spectroscopic Data

The fundamental identifiers and properties of the compound are summarized below for quick reference.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 29421-99-6[3] |

| Molecular Formula | C₆H₅BrO₂S[3] |

| Molecular Weight | 221.07 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 190-196 °C (similar isomers)[4] |

| SMILES | CC1=C(C=C(S1)C(=O)O)Br[3] |

| InChIKey | JUPQMRVILHTCOF-UHFFFAOYSA-N[3] |

| Expected Spectroscopic Data | Characteristic Features |

| ¹H NMR (DMSO-d₆) | ~13.5 ppm (br s, 1H, -COOH), ~7.5 ppm (s, 1H, Thiophene C3-H), ~2.4 ppm (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆) | ~162 ppm (C=O), ~145 ppm (C5-CH₃), ~135 ppm (C2-COOH), ~133 ppm (C3-H), ~115 ppm (C4-Br), ~15 ppm (-CH₃) |

| IR (KBr, cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1680 (C=O stretch), ~550-750 (C-Br stretch) |

| Mass Spec (ESI-) | m/z = 220, 222 (M-H)⁻, isotopic pattern for Bromine |

Safety and Handling

As a laboratory chemical, this compound requires careful handling. Based on data for the compound, it is associated with the following hazards:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Standard Handling Procedure:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established organometallic and electrophilic substitution strategies common in thiophene chemistry.[5][6] A logical and field-proven approach involves the selective bromination of a suitable precursor.

Proposed Synthetic Workflow

The most direct synthetic route begins with the commercially available 5-methylthiophene-2-carboxylic acid. The workflow involves a regioselective electrophilic aromatic substitution (bromination) at the C4 position. The electron-donating methyl group at C5 and the electron-withdrawing, meta-directing carboxylic acid at C2 both favor substitution at the C4 position, leading to high regioselectivity.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the bromination of thiophene derivatives.[6][7]

Materials:

-

5-methylthiophene-2-carboxylic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Glacial Acetic Acid

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylthiophene-2-carboxylic acid in glacial acetic acid.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution in one portion. Using NBS is preferable to elemental bromine as it is a solid, easier to handle, and generates fewer hazardous byproducts.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and succinimide.

-

Purification: Dry the crude solid. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its capacity as a versatile scaffold. It possesses three primary reactive sites for subsequent functionalization, making it an ideal starting point for building molecular complexity in drug discovery programs.[8]

Caption: Key reactivity sites for molecular derivatization.

Site A: Carboxylic Acid Functionalization (Amide Formation)

The carboxylic acid group is readily converted into amides, which are prevalent in bioactive molecules. This transformation is typically achieved using standard peptide coupling reagents.

Protocol: Amide Synthesis

-

Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 15-20 minutes at room temperature to form the activated ester.

-

Coupling: Add the desired primary or secondary amine (1.1 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature for 8-12 hours.

-

Workup and Purification: Perform a standard aqueous workup to remove excess reagents. Purify the resulting amide product via column chromatography or recrystallization. This method is widely used for creating libraries of carboxamide derivatives for screening.[9]

Site B: Bromine Atom Functionalization (Suzuki Cross-Coupling)

The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[8] This allows for the introduction of various aryl or heteroaryl substituents, a critical strategy in medicinal chemistry to modulate a compound's pharmacological profile.[1][8]

Protocol: Suzuki Cross-Coupling

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent: Add a solvent mixture, typically dioxane/water or toluene/ethanol/water.

-

Reaction: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 4-16 hours until the starting material is consumed.

-

Workup and Purification: After cooling, perform an aqueous workup, extracting the product with a suitable organic solvent like ethyl acetate. The crude product is then purified by flash column chromatography.

Conclusion for the Field

This compound is more than a simple chemical; it is a strategic platform for innovation. Its well-defined reactive sites allow for predictable and high-yielding transformations, making it an invaluable asset for researchers in drug development and materials science. The protocols and data presented in this guide offer a robust foundation for leveraging this compound's full potential in the synthesis of novel, high-value molecules. The thiophene core, a recurring motif in FDA-approved drugs, ensures that derivatives of this compound will remain highly relevant in the ongoing search for next-generation therapeutics.[1]

References

-

PubChem. This compound | C6H5BrO2S | CID 818889. Available from: [Link]

-

PubChem. Methyl 5-bromo-4-methylthiophene-2-carboxylate | C7H7BrO2S | CID 2795489. Available from: [Link]

-

National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

-

National Institutes of Health (NIH) PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

-

PubChem. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073. Available from: [Link]

-

Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Available from: [Link]

-

Chem-Impex. 2-Thiophenecarboxylic acid. Available from: [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

-

MySkinRecipes. 5-Bromo-4-methylthiophene-2-carboxylic acid. Available from: [Link]

-

PubChem. 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S | CID 11117589. Available from: [Link]

-

Oakwood Chemical. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. Available from: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

-

MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Available from: [Link]

-

National Institutes of Health (NIH). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 7. 4-broMo-5-chlorothiophene-2-carboxylic acid | 60729-37-5 [m.chemicalbook.com]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Bromo-5-methylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Thiophene derivatives represent a cornerstone in modern medicinal chemistry and materials science, offering a versatile scaffold for the design of novel bioactive agents and functional materials. Among these, 4-Bromo-5-methylthiophene-2-carboxylic acid stands out as a pivotal building block. Its unique arrangement of a carboxylic acid, a bromine atom, and a methyl group on the thiophene ring provides a rich platform for a multitude of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its applications and chemical reactivity. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be an essential resource for the scientific community.

Compound Identification and Synonyms

This compound is a substituted thiophene carboxylic acid. Accurate identification is crucial for consistency in research and development.

IUPAC Name: this compound[1]

CAS Number: 29421-99-6[1]

Molecular Formula: C₆H₅BrO₂S[1]

A variety of synonyms and internal reference codes are used in commercial and academic databases. Understanding these is key to navigating the breadth of literature and sourcing the compound effectively.

Table 1: Synonyms and Identifiers

| Synonym/Identifier | Source |

| 4-bromo-5-methyl-2-thiophenecarboxylic acid | Depositor-Supplied[1] |

| 2-Thiophenecarboxylic acid, 4-bromo-5-methyl- | Depositor-Supplied[1] |

| DTXSID70356001 | EPA DSSTox[1] |

| MFCD01859873 | Depositor-Supplied[1] |

| SCHEMBL1529532 | Depositor-Supplied[1] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 221.07 g/mol | PubChem[1] |

| Monoisotopic Mass | 219.91936 Da | PubChem[1] |

| XLogP3-AA (Predicted) | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectroscopic Characterization

Spectroscopic data is the fingerprint of a molecule, providing unequivocal evidence of its structure and purity. The following are the expected characteristic spectral features for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic proton on the thiophene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. The aromatic proton's chemical shift will be influenced by the adjacent electron-withdrawing carboxylic acid group and the bromine atom. The methyl group protons will appear as a singlet in the aliphatic region, typically around 2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 160-180 ppm. The carbons of the thiophene ring will appear in the aromatic region (110-150 ppm), with their specific shifts influenced by the substituents. The methyl carbon will be the most upfield signal, typically around 15-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1680-1710 cm⁻¹.

-

C-Br stretching vibrations will be observed in the fingerprint region, typically below 1000 cm⁻¹.

-

C-H stretching of the methyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step sequence starting from simpler thiophene precursors. A common strategy involves the bromination of a 5-methylthiophene-2-carboxylic acid derivative or the carboxylation of a suitably brominated methylthiophene.

Illustrative Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol: Bromination of 5-Methylthiophene-2-carboxylic acid

This protocol describes a representative procedure for the synthesis of this compound via the direct bromination of 5-methylthiophene-2-carboxylic acid. This method leverages the electron-rich nature of the thiophene ring, which is susceptible to electrophilic aromatic substitution.

Materials:

-

5-Methylthiophene-2-carboxylic acid

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (aqueous)

-

Ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 5-methylthiophene-2-carboxylic acid in glacial acetic acid.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water.

-

Work-up: A precipitate of the crude product should form. If excess bromine color persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), comparing the obtained data with the expected values.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the carboxylic acid and the bromine atom.

Caption: Key chemical transformations of this compound.

Applications as a Pharmaceutical Intermediate

Halogenated thiophene derivatives are prevalent in a wide range of pharmaceuticals due to their ability to mimic phenyl rings while offering different electronic properties and metabolic profiles. This compound, with its specific substitution pattern, is a valuable intermediate in the synthesis of complex drug candidates. While specific blockbuster drugs directly containing this exact fragment are not publicly highlighted, its structural motifs are found in compounds investigated for various therapeutic areas. For instance, substituted thiophenes are key components in tryptase inhibitors, which have potential applications in treating asthma and other inflammatory conditions. The ability to perform cross-coupling reactions at the bromine position allows for the introduction of diverse molecular fragments, a crucial step in generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure and the distinct reactivity of its functional groups allow for predictable and controlled chemical modifications. This guide has provided a comprehensive overview of its synonyms, physicochemical properties, spectroscopic signature, synthetic methodologies, and chemical reactivity. For researchers and developers, a solid understanding of these aspects is paramount for the successful application of this compound in the creation of novel and impactful molecules. The provided protocols and diagrams serve as a practical foundation for the safe and efficient use of this compound in a laboratory setting. As the demand for novel chemical entities continues to grow, the importance of such well-characterized and versatile intermediates will undoubtedly increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

MdL Bib. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link][2]

-

Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link][3]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link][4]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link][6]

-

University of Arizona. Mass Spectrometry - Examples. [Link][7]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][8]

-

ARKIVOC. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [https://www.semantic scholar.org/paper/New-method-for-the-synthesis-of-2-thiophenecarboxylic-Khusnutdinov-Bayguzina/7b58700206121b6502e1c944813589993309a4d8]([Link] scholar.org/paper/New-method-for-the-synthesis-of-2-thiophenecarboxylic-Khusnutdinov-Bayguzina/7b58700206121b6502e1c944813589993309a4d8)

-

Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link][9]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link][10]

-

University of Wisconsin. 13C NMR Chemical Shifts. [Link][11]

-

Oregon State University. 13C NMR Chemical Shifts. [Link][12]

-

University of California, Davis. Table of Characteristic Proton NMR Shifts. [Link][13]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][14]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][15]

Sources

- 1. This compound | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. 4-broMo-5-chlorothiophene-2-carboxylic acid | 60729-37-5 [m.chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 4-Bromo-5-methylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methylthiophene-2-carboxylic acid is a vital heterocyclic building block in the landscape of medicinal chemistry and materials science. Its substituted thiophene core is a common scaffold in a multitude of pharmacologically active molecules and functional organic materials. A precise understanding of its molecular structure is paramount for its effective utilization in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such organic compounds in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As direct experimental data is not publicly available, this guide will present a detailed, predicted NMR analysis. This prediction is grounded in the well-established principles of NMR spectroscopy, substituent effects, and a comparative analysis with the experimentally determined NMR data of the closely related analogue, 5-methylthiophene-2-carboxylic acid. This approach not only offers a robust estimation of the expected spectral parameters but also provides deeper insight into the structure-spectra correlations within this class of molecules.

The Foundational Principles of NMR Spectroscopy in Substituted Thiophenes

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of the nuclei. In the thiophene ring, the positions of the substituents dramatically influence the electron density distribution and, consequently, the resonance frequencies of the ring's protons and carbons.

The introduction of a bromine atom at the 4-position and a carboxylic acid group at the 2-position in the 5-methylthiophene scaffold induces significant changes in the NMR spectrum compared to the parent compound. The bromine atom, being an electronegative and deshielding substituent, is expected to exert a notable downfield shift on the adjacent proton and carbon atoms. Conversely, its lone pairs can participate in resonance, which can have a more complex effect on the electron distribution within the ring. The carboxylic acid group is a strong electron-withdrawing group, which will deshield the adjacent ring proton and carbons.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals: a singlet for the methyl protons, a singlet for the thiophene ring proton, and a broad singlet for the carboxylic acid proton.

To predict the chemical shifts, we will use the known data for 5-methylthiophene-2-carboxylic acid as a baseline. The ¹H NMR spectrum of 5-methylthiophene-2-carboxylic acid in CDCl₃ shows the following signals: a singlet for the methyl protons at approximately 2.55 ppm, a doublet for the H3 proton at around 6.81 ppm, and a doublet for the H4 proton at about 7.71 ppm.[1]

The introduction of a bromine atom at the 4-position will have the most significant impact on the chemical shift of the proton at the 3-position. Due to the deshielding effect of the bromine, the signal for the H3 proton is expected to shift downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 12.0 - 13.0 | broad singlet | 1H |

| H3 | ~7.8 - 8.0 | singlet | 1H |

| -CH₃ | ~2.6 | singlet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, typically appearing as a broad singlet in the downfield region of the spectrum (δ 12.0-13.0 ppm). Its chemical shift can be highly dependent on the concentration and the solvent used.

-

Thiophene Proton (H3): In the parent compound, 5-methylthiophene-2-carboxylic acid, the H3 and H4 protons are coupled, resulting in doublets. However, in the target molecule, the substitution of the H4 proton with a bromine atom leaves the H3 proton without any adjacent protons to couple with. Therefore, it is expected to appear as a sharp singlet. The strong deshielding effect of the adjacent bromine atom is predicted to shift this signal significantly downfield to the region of δ 7.8 - 8.0 ppm.

-

Methyl Protons (-CH₃): The methyl group at the 5-position is adjacent to the bromine-substituted carbon. The electronic effect of the bromine is transmitted through the thiophene ring, which may cause a slight downfield shift of the methyl proton signal compared to 5-methylthiophene-2-carboxylic acid (δ ~2.55 ppm). A predicted chemical shift of around 2.6 ppm is reasonable. This signal will appear as a singlet due to the absence of adjacent protons.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six non-equivalent carbon atoms in the molecule.

The known ¹³C NMR data for 5-methylthiophene-2-carboxylic acid in CDCl₃ shows signals at approximately 165.6 (C=O), 147.7 (C5), 133.4 (C2), 128.0 (C4), 124.6 (C3), and 13.7 (-CH₃) ppm.[1] The introduction of a bromine atom at the 4-position will cause a significant downfield shift for the carbon directly attached to it (C4) and will also influence the chemical shifts of the other ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C2 | ~135 |

| C3 | ~128 |

| C4 | ~115 |

| C5 | ~150 |

| -CH₃ | ~15 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is typically found in the downfield region of the spectrum, and its chemical shift is not expected to be significantly altered by the bromine substitution at the 4-position. A value around 165 ppm is anticipated.

-

Thiophene Ring Carbons (C2, C3, C4, C5):

-

C2: This carbon is attached to the electron-withdrawing carboxylic acid group and is expected to be deshielded, appearing at around 135 ppm.

-

C3: The chemical shift of this carbon will be influenced by the adjacent bromine-substituted carbon and the carboxylic acid group. A predicted value of around 128 ppm is reasonable.

-

C4: This carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine typically causes an upfield shift for the directly attached carbon. Therefore, the C4 signal is predicted to be shifted upfield to around 115 ppm.

-

C5: This carbon is attached to the methyl group and is adjacent to the bromine-substituted carbon. It is expected to be significantly deshielded due to the combined effects of the methyl group and the bromine atom, with a predicted chemical shift of around 150 ppm.

-

-

Methyl Carbon (-CH₃): The chemical shift of the methyl carbon is not expected to change dramatically and should appear in the typical aliphatic region, around 15 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for this compound, the following protocol provides a standardized methodology.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds between scans.

3. ¹³C NMR Data Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Use a relaxation delay of 2-5 seconds to ensure complete relaxation of the carbon nuclei.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound with key atoms labeled.

Caption: Experimental workflow for NMR analysis.

Conclusion

While direct experimental NMR data for this compound is not readily accessible in public domains, a robust and informative prediction of its ¹H and ¹³C NMR spectra can be achieved through the application of fundamental NMR principles and comparative analysis with structurally similar compounds. This guide provides researchers, scientists, and drug development professionals with a detailed theoretical framework and a practical protocol for the NMR spectroscopic characterization of this important molecule. The predicted data and interpretations herein serve as a valuable reference for the structural verification and quality control of this compound in various scientific applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

1H NMR spectrum of 4-Bromo-5-methylthiophene-2-carboxylic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-5-methylthiophene-2-carboxylic acid

Abstract

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will dissect the anticipated spectral features, including chemical shifts, signal multiplicities, and integration, grounding the interpretation in the fundamental principles of substituent effects on the thiophene ring. This document serves as a practical reference for the structural verification of this compound, complete with a detailed experimental protocol for data acquisition and visual aids to clarify molecular and procedural concepts.

Introduction: The Role of NMR in Structural Elucidation